Cas no 2137826-11-8 (1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-)

1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 化学的及び物理的性質
名前と識別子
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- 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-
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- インチ: 1S/C12H16N2O/c1-2-14-12(15)9-4-3-8-6-11(13)7-10(8)5-9/h3-5,11H,2,6-7,13H2,1H3,(H,14,15)
- InChIKey: DTGDNEHJWGDCCO-UHFFFAOYSA-N
- SMILES: C1C2=C(C=C(C(NCC)=O)C=C2)CC1N
1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-767090-0.1g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 0.1g |
$1081.0 | 2025-02-22 | |
Enamine | EN300-767090-10.0g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 10.0g |
$5283.0 | 2025-02-22 | |
Enamine | EN300-767090-2.5g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 2.5g |
$2408.0 | 2025-02-22 | |
Enamine | EN300-767090-0.25g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 0.25g |
$1131.0 | 2025-02-22 | |
Enamine | EN300-767090-1.0g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 1.0g |
$1229.0 | 2025-02-22 | |
Enamine | EN300-767090-0.5g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 0.5g |
$1180.0 | 2025-02-22 | |
Enamine | EN300-767090-5.0g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 5.0g |
$3562.0 | 2025-02-22 | |
Enamine | EN300-767090-0.05g |
2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide |
2137826-11-8 | 95.0% | 0.05g |
$1032.0 | 2025-02-22 |
1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- 関連文献
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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6. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro-に関する追加情報
Comprehensive Overview of 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- (CAS No. 2137826-11-8)
1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- (CAS No. 2137826-11-8) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This compound belongs to the indene carboxamide family, characterized by a fused bicyclic structure that combines a benzene ring with a five-membered ring, offering a versatile scaffold for drug development. Researchers are particularly interested in its amino and ethyl functional groups, which enhance its reactivity and binding affinity in biological systems.
In recent years, the demand for novel small molecule therapeutics has surged, driven by advancements in precision medicine and targeted drug delivery. 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- has emerged as a promising candidate in this field, with studies exploring its role as a kinase inhibitor or receptor modulator. Its molecular structure allows for selective interactions with enzymes and proteins, making it a valuable tool for treating conditions such as inflammation, metabolic disorders, and neurodegenerative diseases. The compound's CAS No. 2137826-11-8 is frequently cited in patent applications and academic papers, reflecting its growing importance in medicinal chemistry.
One of the most searched questions in AI-driven drug discovery platforms is how heterocyclic compounds like 1H-Indene-5-carboxamide can be optimized for bioavailability and efficacy. Computational models and high-throughput screening techniques have been employed to predict its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). These efforts align with the broader trend of leveraging machine learning to accelerate the identification of lead compounds, reducing the time and cost associated with traditional drug development.
From a synthetic chemistry perspective, the preparation of 2-amino-N-ethyl-2,3-dihydro-1H-indene-5-carboxamide involves multi-step reactions, including amide coupling and reductive amination. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, as impurities can significantly impact biological activity. The compound's chirality also presents opportunities for developing enantioselective synthesis methods, which are critical for creating stereospecific drugs with minimized side effects.
Environmental and regulatory considerations are another hot topic in the scientific community. While 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- is not classified as a hazardous material, its production and disposal must adhere to green chemistry principles to minimize waste and energy consumption. Sustainable synthesis routes, such as catalytic processes and solvent-free reactions, are being explored to align with global initiatives like the UN Sustainable Development Goals (SDGs).
In summary, 1H-Indene-5-carboxamide, 2-amino-N-ethyl-2,3-dihydro- (CAS No. 2137826-11-8) represents a cutting-edge compound with multifaceted applications in drug discovery and development. Its structural versatility, combined with advancements in computational chemistry and sustainable synthesis, positions it as a key player in the next generation of therapeutics. As research continues to unfold, this compound is poised to address some of the most pressing challenges in modern medicine.
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